N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, which features both chlorophenyl and methylsulfanyl groups, suggests diverse chemical properties and biological activities.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and databases such as PubChem and BenchChem. These sources provide insights into its synthesis, properties, and applications in research.
This compound falls under the category of ethanediamides, which are characterized by the presence of two amine groups within their structure. It is also classified based on its functional groups, including chlorophenyl and methylsulfanyl moieties.
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide typically involves several key steps:
The molecular formula for N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is . The structural representation includes:
InChI=1S/C19H22ClN3O2S/c1-23(2)16(13-8-4-5-9-14(13)20)12-21-18(24)19(25)22-15-10-6-7-11-17(15)26-3/h4-11,16H,12H2,1-3H3,(H,21,24)(H,22,25).N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific biological targets:
These interactions suggest potential therapeutic applications in drug design and development.
The physical properties of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide include:
Chemical properties include:
Relevant data on melting point and boiling point are not specified but can be determined through experimental methods.
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
This compound represents a promising area of research with implications across multiple scientific disciplines.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7